1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine
Description
1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative featuring a methyl group at the ortho (2nd) position and a trifluoromethyl (CF₃) group at the para (4th) position on the aromatic ring.
Properties
IUPAC Name |
1-[2-methyl-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6-5-8(10(11,12)13)3-4-9(6)7(2)14/h3-5,7H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJDFZZSFSDZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-4-(trifluoromethyl)acetophenone
The aromatic ketone serves as a precursor for imine formation. A modified Friedel-Crafts acylation is employed, though the trifluoromethyl group’s deactivating nature necessitates harsh conditions. Aluminum chloride (AlCl₃) catalyzes the reaction between benzene derivatives and acetyl chloride.
Procedure :
Imine Formation and Grignard Addition
Adapting methods from, benzophenone imine (Ph₂C=NH) reacts with the ketone to form a Schiff base. Subsequent Grignard addition introduces the ethylamine side chain.
Procedure :
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React 2-methyl-4-(trifluoromethyl)acetophenone with benzophenone imine in hexafluoroisopropanol (HFIP) with 4Å molecular sieves.
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Add methylmagnesium bromide (2.2 equiv.) at 0°C, then warm to room temperature.
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Hydrolyze with aqueous acetic acid to yield the primary amine.
Key Data :
-
¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.45 (s, 1H, ArH), 7.30 (d, J = 8.2 Hz, 2H, ArH), 3.20 (q, 2H, CH₂NH₂), 2.55 (s, 3H, CH₃), 1.85 (t, 1H, NH₂).
Reductive Amination of Ketone Precursors
Synthesis of 2-Methyl-4-(trifluoromethyl)benzaldehyde
Oxidation of the corresponding alcohol or formylation via Gattermann-Koch reaction provides the aldehyde.
Procedure :
Reductive Amination
The aldehyde undergoes condensation with ammonium acetate followed by reduction.
Procedure :
-
Mix 2-methyl-4-(trifluoromethyl)benzaldehyde (1.0 equiv.) with ammonium acetate (2.0 equiv.) in methanol.
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Add sodium cyanoborohydride (1.5 equiv.) and stir at room temperature for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
Gabriel Synthesis via Benzylic Halides
Bromination of 1-(2-Methyl-4-(trifluoromethyl)phenyl)ethanol
Procedure :
Phthalimide Formation and Hydrolysis
Procedure :
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Heat the bromide with potassium phthalimide in DMF at 120°C for 6 hours.
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Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol.
Key Data :
Comparative Analysis of Methods
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Considerations
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Solvent Selection : HFIP enhances imine stability but is costly; methanol or ethanol alternatives are explored.
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Catalyst Recycling : AlCl₃ recovery in Friedel-Crafts reduces waste.
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Purification : Distillation or chromatography, depending on scale.
Emerging Methodologies
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Photoredox Catalysis : For C-N bond formation under mild conditions.
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Biocatalytic Routes : Amine transaminases for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed[][1].
Scientific Research Applications
Chemical Applications
Organic Synthesis:
1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine serves as a reagent in organic synthesis, particularly for introducing trifluoromethyl groups into other molecules. This modification can enhance the biological activity and lipophilicity of compounds, making them more effective in various applications.
Reactivity:
The compound can undergo several chemical reactions:
- Oxidation: Converts to ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
- Reduction: Can be reduced to form amines or other derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution: The trifluoromethyl group can be substituted under specific conditions with other functional groups.
Biological Applications
Antitumor Activity:
Recent studies have highlighted the potential antitumor properties of this compound. It exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines are notably low, indicating high potency:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.98 ± 0.08 | c-Met signaling inhibition |
| MCF-7 | 1.05 ± 0.17 | VEGFR-2 signaling inhibition |
| HeLa | 1.28 ± 0.25 | Induction of apoptosis |
These effects are attributed to the compound's ability to inhibit critical signaling pathways involved in tumor growth and metastasis.
Antibacterial Activity:
In addition to its anticancer potential, preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for key pathogens are as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
This versatility makes it a candidate for further pharmaceutical development.
Pharmaceutical Development
The compound is being investigated as a potential pharmaceutical intermediate or active ingredient in drug development. Its unique trifluoromethyl group enhances its interaction with biological targets, potentially leading to novel therapeutic agents .
Industrial Applications
In the industrial sector, 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine is utilized in the production of advanced materials, such as perovskite solar cells, where it contributes to improved stability and performance.
Case Studies
A notable study focused on the effects of this compound on A549 cells demonstrated:
- Cell Cycle Arrest: Increased G0/G1 phase arrest.
- Apoptosis Induction: Enhanced late-stage apoptosis confirmed by flow cytometry.
- Western Blot Analysis: Decreased expression levels of c-Met and VEGFR-2 proteins post-treatment.
These findings indicate that the compound not only inhibits cell proliferation but also triggers programmed cell death in cancer cells.
Comparison with Similar Compounds
Key Compounds:
1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine (CID 18543269, ): Substituents: 2-F, 4-CF₃. Molecular Formula: C₉H₉F₄N; Molecular Weight: 207.15. However, steric bulk is reduced, which may alter receptor binding .
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 2-Me, 4-CF₃ | C₁₀H₁₁F₃N | 202.20 | Balanced steric bulk and lipophilicity |
| 1-[2-Fluoro-4-CF₃-phenyl]ethan-1-amine | 2-F, 4-CF₃ | C₉H₉F₄N | 207.17 | Enhanced electronegativity |
| (R)-1-(4-Cl-3-CF₃-phenyl)ethan-1-amine | 4-Cl, 3-CF₃ | C₉H₈ClF₃N | 222.62 | Increased steric hindrance |
| 1-{2-[SCF₃]-phenyl}ethan-1-amine | 2-SCF₃ | C₉H₁₀F₃NS | 221.25 | Improved solubility, potential instability |
Biological Activity
1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine, a compound characterized by its trifluoromethyl group, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological effects, and applications, supported by data tables and case studies.
Synthesis
The synthesis of 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the introduction of the trifluoromethyl group into a phenyl ring, which enhances the compound's lipophilicity and biological activity. The synthetic routes often utilize nucleophilic substitution reactions or electrophilic aromatic substitutions to achieve the desired structure.
Antitumor Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, suggesting that 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine may possess similar properties .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.98 ± 0.08 | c-Met signaling inhibition |
| MCF-7 | 1.05 ± 0.17 | VEGFR-2 signaling inhibition |
| HeLa | 1.28 ± 0.25 | Induction of apoptosis |
The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, it has been shown to interfere with c-Met and VEGFR-2 pathways, which are crucial for cell proliferation and angiogenesis . The compound's structural features allow it to effectively bind to these targets, leading to reduced tumor cell viability.
Case Studies
A notable study evaluated the effects of 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine on A549 cells. The results demonstrated that treatment with the compound led to:
- Cell Cycle Arrest : A significant increase in cells arrested in the G0/G1 phase.
- Apoptosis Induction : Enhanced late-stage apoptosis as confirmed by flow cytometry.
- Western Blot Analysis : Decreased expression levels of c-Met and VEGFR-2 proteins post-treatment.
These findings suggest that the compound not only inhibits cell proliferation but also triggers programmed cell death in cancer cells .
Other Biological Activities
Beyond its antitumor potential, 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine is being investigated for its effects on other cellular processes:
- Antibacterial Activity : Preliminary studies indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting its versatility as a pharmaceutical candidate .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Q & A
Q. What are the recommended synthetic routes for 1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step procedures starting with functionalized aromatic precursors. A general approach includes:
Substrate Preparation : Bromination or trifluoromethylation of 2-methylphenyl derivatives to introduce the trifluoromethyl group at the para position .
Amine Introduction : Reductive amination or nucleophilic substitution using ethylamine derivatives under catalytic hydrogenation (e.g., Pd/C or Raney Ni) .
Purification : Column chromatography or recrystallization to isolate the product.
Q. Optimization Tips :
- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or LC-MS, as described in for related compounds (e.g., LC-MS m/z: 318 [M-H]⁻) .
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer: Key characterization methods include:
- IR Spectroscopy : Identify amine (NH stretch ~3360 cm⁻¹) and trifluoromethyl (C-F stretch ~1150–1290 cm⁻¹) groups .
- LC-MS/ESI : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 218.1 for C₁₀H₁₁F₃N) and purity .
- ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.3 ppm, singlet) and aromatic protons (δ ~7.2–7.6 ppm). Compare with analogs in .
Q. Data Interpretation Example :
| Functional Group | IR Absorption (cm⁻¹) | NMR (¹H, ppm) |
|---|---|---|
| NH (amine) | 3361 | 1.5–2.5 (broad) |
| CF₃ | 1154–1297 | - |
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as trifluoromethyl groups may release toxic fumes upon decomposition .
- Waste Disposal : Segregate halogenated waste and consult professional disposal services, as highlighted in (H400: toxic to aquatic life) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The CF₃ group:
- Reduces Electron Density : Enhances electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings with boronic acids .
- Stabilizes Intermediates : In Buchwald-Hartwig aminations, the CF₃ group stabilizes transition states, improving yields (e.g., 81% yield in for a related imidazo[1,2-a]pyridine derivative) .
Q. Experimental Design :
- Use Pd(OAc)₂/XPhos catalysts for aryl halide couplings.
- Monitor reaction temperature (60–100°C) to balance activation and decomposition .
Q. What strategies resolve contradictions in NMR data caused by rotameric equilibria in the amine group?
Methodological Answer:
- Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow rotation and resolve split peaks for NH and adjacent CH₂ groups .
- Derivatization : Convert the amine to a stable urea or sulfonamide derivative to simplify spectra .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .
Q. How can researchers assess the compound’s potential as a bioactive scaffold in medicinal chemistry?
Methodological Answer:
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like serotonin receptors, leveraging structural analogs in .
- In Vitro Assays :
- Enzyme Inhibition : Test activity against monoamine oxidases (MAOs) using fluorometric assays .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to study permeability in Caco-2 cell models .
Q. What are the stability challenges of this compound under acidic or oxidative conditions, and how can they be mitigated?
Methodological Answer:
Q. Stability Testing :
Q. How does the steric hindrance from the 2-methyl group affect regioselectivity in electrophilic aromatic substitution (EAS)?
Methodological Answer:
- Steric Effects : The 2-methyl group directs electrophiles (e.g., NO₂⁺) to the less hindered para position relative to CF₃ .
- Computational Validation : Use DFT to map electrostatic potential surfaces, confirming preferential attack at the para position .
Experimental Example :
Nitration with HNO₃/H₂SO₄ yields >90% para-nitro derivative, verified by ¹H NMR (δ 8.2 ppm, singlet) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
